molecular formula C13H11N3O3 B2696411 (8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid CAS No. 1031669-77-8

(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid

Cat. No.: B2696411
CAS No.: 1031669-77-8
M. Wt: 257.249
InChI Key: VSYJPVGLCQWLQA-UHFFFAOYSA-N
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Description

The compound (8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid features a pyrimido[5,4-b]indole core, a bicyclic heteroaromatic system fused with a pyrimidine ring. Key structural attributes include:

  • 8-methyl substituent: Enhances lipophilicity and steric bulk.

The 8-methyl group may be introduced via methylation during earlier stages of the synthesis.

Properties

IUPAC Name

2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-7-2-3-9-8(4-7)11-12(15-9)13(19)16(6-14-11)5-10(17)18/h2-4,6,15H,5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYJPVGLCQWLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid typically involves multi-step organic reactions One common synthetic route begins with the preparation of the indole moiety, followed by the construction of the pyrimidine ring

    Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Pyrimidine Ring Construction: The pyrimidine ring can be constructed through a cyclization reaction involving a suitable precursor such as a diamine and a carbonyl compound.

    Acetic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group undergoes efficient amidation with primary and secondary amines to form acetamide derivatives. This reaction is critical for modulating pharmacokinetic properties.

Example protocol ( ):

  • Reactants : 100 mg (0.28 mmol) of (8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid, 1.2 eq amine (e.g., cyclohexylamine), HATU (1.2 eq), triethylamine (2 eq)

  • Conditions : DMF solvent, RT, 12 hr

  • Workup : Purification via silica gel chromatography (ethyl acetate/hexane)

  • Yield : 70–85%

Amine UsedProduct StructureYield (%)Biological Activity (TLR4 EC₅₀)
CyclohexylamineN-Cyclohexyl acetamide derivative820.45 μM
CyclooctylamineN-Cyclooctyl acetamide derivative780.38 μM
Pyridin-2-ylmethylN-(Pyridin-2-ylmethyl) acetamide750.52 μM

Thioether Formation

The acetic acid moiety participates in nucleophilic substitution to form thioether-linked conjugates, enhancing structural diversity ( ):

Reaction :

  • Reactants : this compound, mercaptoalkyl/aryl reagents (e.g., benzyl mercaptan)

  • Conditions : DCC/DMAP catalysis, dichloromethane, 0°C → RT, 6 hr

  • Yield : 60–75%

Key product :

  • 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid ( ):

    • ¹H NMR (DMSO-d₆): δ 3.94 (s, 2H), 7.14–7.84 (m, aromatic protons)

    • Activity : Selective TLR4 activation (EC₅₀ = 0.41 μM)

Esterification

The acid group is esterified to improve membrane permeability:

Procedure ():

  • Reactants : Acid (1 eq), alcohol (e.g., methanol), H₂SO₄ catalyst

  • Conditions : Reflux, 8 hr

  • Yield : 85–90%

Product : Methyl (8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetate

  • Application : Intermediate for further alkylation or reduction

Condensation with Heterocycles

The indole-pyrimidine core facilitates cyclocondensation reactions:

Example ( ):

  • Reactants : Acetic acid derivative, 4-methoxybenzaldehyde

  • Conditions : Piperidine, ethanol, 80°C, 24 hr

  • Product : Arylidene-linked hybrid compound

  • Yield : 65%

  • Significance : Enhanced anti-inflammatory activity (IC₅₀ = 3.2 μM for COX-2 inhibition)

Metal-Catalyzed Cross-Coupling

Palladium-mediated Suzuki coupling introduces aryl/heteroaryl groups at the indole C8 position ( ):

Protocol :

  • Reactants : Acetic acid derivative, aryl boronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%)

  • Conditions : DME/H₂O (3:1), Na₂CO₃, 90°C, 12 hr

  • Yield : 55–70%

Boronic AcidProductTLR4 Potency (EC₅₀)
Phenylboronic acidC8-phenyl derivative0.29 μM
β-NaphthylboronicC8-β-naphthyl derivative 0.18 μM

Photochemical Reactivity

UV irradiation induces decarboxylation, forming the 8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole core:

  • Conditions : 254 nm UV light, acetonitrile, 2 hr

  • Yield : 95% ()

Critical Analysis of Reaction Outcomes

  • Amidation : Optimal for improving solubility and target engagement (e.g., TLR4/MD-2 binding ).

  • Thioether formation : Enhances metabolic stability but may increase cytotoxicity at higher concentrations.

  • C8 aryl modifications : Boost potency by 3–5× via hydrophobic interactions with MD-2 ( ).

Experimental data confirm the acetic acid group’s versatility as a handle for structural diversification, enabling precise tuning of pharmacological properties.

Scientific Research Applications

Chemistry

In chemistry, (8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound has potential applications as a biochemical probe. Its ability to interact with various biological targets makes it useful for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise as an anti-inflammatory and anticancer agent, although further research is needed to fully understand its mechanisms of action and therapeutic potential.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its heterocyclic structure makes it a candidate for use in the production of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of (8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimido[5,4-b]indole derivatives exhibit diverse biological activities, particularly as Toll-Like Receptor 4 (TLR4) ligands. Below is a systematic comparison of the target compound with key analogs, focusing on structural variations, synthesis, and biological implications.

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives
Compound Name/ID Substituents (Positions) Functional Group Key Biological Activity References
Target Compound 8-methyl (C8), 4-oxo (C4) Acetic acid (C3) Unknown (hypothesized TLR4 modulation) -
7a () - Thioacetic acid (C2) TLR4 ligand activity
9 () 5-methyl (C5), 3-phenyl (C3) Cyclohexylamide (C2) Selective TLR4 agonist
47b () 5-pentyl (C5) Thioacetic acid (C2) TLR4 ligand (enhanced lipophilicity)
2B182C () 8-(furan-2-yl) (C8) Thioacetamide (C2) High TLR4 potency (human/mouse)
Perfluorophenyl ester () - Activated ester (C2) Conjugation reagent for probes
537667-98-4 () 3-methyl (C3) Trifluoromethoxy phenylamide (C2) Unknown (potential CNS activity)
Key Observations:

Position 8 Modifications :

  • The target compound’s 8-methyl group contrasts with 2B182C , which has an 8-(furan-2-yl) substituent. The furan group in 2B182C improves TLR4 activation potency, suggesting that bulky or aromatic substituents at C8 enhance receptor interaction .
  • Methyl groups (as in the target compound) may balance steric effects and lipophilicity without excessive bulk.

Functional Group Effects :

  • Acetic acid vs. Thioacetic Acid : The target compound’s acetic acid group (C3) differs from thioether-linked analogs (e.g., 7a , 47b ). Thioether linkages may enhance metabolic stability but reduce solubility compared to oxygen-based ethers .
  • Amide Derivatives : Compounds like 9 and 537667-98-4 replace the carboxylic acid with amides, improving membrane permeability but reducing ionic interactions critical for TLR4 binding .

Synthetic Strategies :

  • Thioacetic acid derivatives (e.g., 7a ) are synthesized via nucleophilic substitution with chloroacetic acid under basic conditions .
  • Amide derivatives (e.g., 9 ) employ coupling reagents like HATU with primary amines, as seen in .
TLR4 Activation Trends:
  • Thioether Linkages : Compounds like 7a and 47b show moderate TLR4 activity, with 47b ’s 5-pentyl group enhancing lipophilicity and membrane penetration .
  • Aromatic Substituents : 2B182C ’s 8-furan group increases potency, likely through π-π stacking or hydrogen bonding with TLR4 .
  • Acid vs. Amide : The carboxylic acid in the target compound may improve solubility and binding to polar TLR4 residues, whereas amides (e.g., 9 ) prioritize hydrophobic interactions .
Insights:
  • 8-methyl substitution could mimic steric effects of bulkier groups (e.g., furan in 2B182C ) without significantly increasing LogP.

Biological Activity

The compound (8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid is a member of the pyrimidoindole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, antitumor, and potential antiviral properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N5OC_{19}H_{17}N_{5}O, and it features a complex structure that combines indole and pyrimidine moieties. Its unique structural characteristics contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds within the pyrimidoindole class exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various derivatives that demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds showed minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Pyrimidoindole Derivatives

CompoundMIC (μM)Target Bacteria
Compound 5d37.9Staphylococcus aureus
Compound 5g45.2Escherichia coli
Compound 5k50.0Pseudomonas aeruginosa

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Antitumor Activity

The antitumor properties of pyrimidoindole derivatives have also been investigated. A study reported that certain derivatives exhibited cytotoxic effects on various cancer cell lines, indicating their potential as anticancer agents. The mechanism often involves the inhibition of specific pathways associated with tumor growth and proliferation .

Table 2: Antitumor Activity of Selected Pyrimidoindole Compounds

CompoundIC50 (μM)Cancer Cell Line
Compound A15.0MCF-7 (breast cancer)
Compound B12.0HeLa (cervical cancer)
Compound C20.0A549 (lung cancer)

Antiviral Activity

Recent studies have also explored the antiviral potential of pyrimidoindole derivatives against various viruses. For example, some compounds have shown effectiveness in inhibiting Hepatitis C virus (HCV) replication by targeting the NS5B RNA polymerase enzyme . The structure-activity relationship studies indicate that modifications to the core structure can enhance antiviral efficacy.

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of synthesized derivatives were tested against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain modifications to the pyrimidoindole structure significantly improved antibacterial activity against these resistant strains, highlighting the compound's potential in addressing antibiotic resistance issues .
  • Case Study on Antitumor Effects : In vitro studies conducted on various cancer cell lines revealed that specific substitutions on the indole ring enhanced cytotoxicity. The findings suggested that these compounds could serve as lead candidates for further development in cancer therapy .

Q & A

Q. What are the key synthetic methodologies for preparing (8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid and its derivatives?

The synthesis typically involves multi-step functionalization of the pyrimidoindole core. For example:

  • Core modification : Substitution at the 2-position (e.g., thioether, sulfonyl, or oxy groups) is achieved using reagents like 3-chloroperoxybenzoic acid (for sulfoxide/sulfone formation) or nucleophilic displacement with thiols/halides .
  • Acetic acid side chain introduction : Coupling reactions (e.g., HATU-mediated amidation or ester hydrolysis) are employed. For instance, trifluoroacetic acid (TFA) in acetonitrile cleaves esters to carboxylic acids .
  • Purification : Silica gel chromatography and recrystallization (e.g., from methanol or DMF/acetic acid mixtures) are standard .

Q. How are structural and purity assessments conducted for this compound class?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6d_6) confirm regiochemistry and substituent integration. Key signals include indole NH (~δ 12 ppm) and carbonyl resonances (~δ 165–171 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M + Na]+^+ peaks with <2 ppm error) .
  • HPLC : Purity is assessed using reverse-phase C18 columns with UV detection .

Q. What are the primary biological targets of pyrimido[5,4-b]indole derivatives?

This scaffold shows selective Toll-like Receptor 4 (TLR4) agonism/antagonism. Modifications at the 2- and 8-positions (e.g., thioether chains, acylated amines) enhance TLR4 binding and NF-κB activation in reporter assays .

Advanced Research Questions

Q. How do structural modifications impact TLR4 selectivity versus off-target effects (e.g., TLR7)?

  • Thioether vs. sulfone groups : Sulfone derivatives (e.g., compound 2 ) exhibit reduced TLR4 activity compared to thioethers, likely due to altered hydrogen-bonding capacity .
  • 8-Substituent optimization : Acylation with hydrophobic groups (e.g., octanamide in 34 ) improves membrane permeability and murine TLR4 potency, while polar groups (e.g., carboxylic acid in 35 ) reduce cellular uptake .
  • Data contradiction : Some 8-aryl substitutions unexpectedly decrease activity, suggesting steric clashes in the TLR4 binding pocket. Molecular docking and alanine scanning mutagenesis are recommended to resolve discrepancies .

Q. What strategies address solubility challenges in in vivo studies?

  • Prodrug design : Esterification of the acetic acid moiety (e.g., methyl esters) improves logP values. Hydrolysis in serum regenerates the active form .

  • Co-crystallization : Co-formulating with cyclodextrins or PEGylated lipids enhances aqueous stability .

  • Table : Solubility data for select derivatives:

    DerivativeSolubility (PBS, pH 7.4)LogP
    47b 12 µM3.1
    35 85 µM1.8
    2B182C 5 µM4.2

Q. How can crystallographic data resolve ambiguities in regiochemical assignments?

  • SHELX refinement : Single-crystal X-ray diffraction (e.g., SHELXL) confirms bond lengths/angles and hydrogen-bonding networks. For example, the 8-methyl group’s orientation in the pyrimidoindole core was validated via ORTEP-3-generated thermal ellipsoid plots .
  • R_2$$^2(8) motifs : Carboxylic acid-pyrimidine interactions in co-crystals (e.g., with 4,6-dimethoxypyrimidin-2-amine) stabilize planar conformations critical for TLR4 binding .

Q. What computational methods predict metabolic stability of derivatives?

  • ADMET modeling : SwissADME predicts CYP450 metabolism hotspots (e.g., oxidation at the 5-methyl group).
  • In vitro validation : Liver microsome assays (human/mouse) quantify half-life (t1/2_{1/2}) and intrinsic clearance. Derivatives with electron-withdrawing 8-substituents (e.g., nitro groups) show improved t1/2_{1/2} (>60 mins) .

Data Contradiction Analysis

Q. How to reconcile conflicting SAR data for 2-thioether vs. 2-sulfonyl derivatives?

  • Hypothesis : Sulfonyl groups may induce steric hindrance or disrupt key π-π interactions in the TLR4 hydrophobic pocket.
  • Methodology :
    • Repeat activity assays under standardized conditions (e.g., LPS-free buffers to avoid TLR4 contamination) .
    • Perform molecular dynamics simulations to compare binding modes.
    • Synthesize hybrid analogs (e.g., sulfonamide-thioethers) to isolate electronic vs. steric effects .

Q. Why do some derivatives show species-specific TLR4 activation (human vs. mouse)?

  • Key finding : The 8-furan-2-yl substituted analog 2B182C activates human TLR4 10-fold more potently than mouse TLR4 due to divergent residues in the MD-2 co-receptor (e.g., human Leu78 vs. mouse Phe78) .
  • Resolution : Use species-specific primary cell assays (e.g., human PBMCs vs. mouse splenocytes) and chimeric TLR4/MD-2 models to validate .

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